molecular formula C25H21ClN2O3S2 B2527168 3-(BENZENESULFONYL)-5-(4-CHLOROBENZOYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 866865-31-8

3-(BENZENESULFONYL)-5-(4-CHLOROBENZOYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2527168
CAS No.: 866865-31-8
M. Wt: 497.02
InChI Key: RDEXSQNCNZKXSX-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-5-(4-CHLOROBENZOYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-5-(4-CHLOROBENZOYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the benzenesulfonyl, chlorobenzoyl, and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, benzoyl chlorides, and amines under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-5-(4-CHLOROBENZOYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for treating diseases due to its unique chemical properties.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-5-(4-CHLOROBENZOYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE
  • 3-(BENZENESULFONYL)-5-(4-FLUOROBENZOYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Uniqueness

The uniqueness of 3-(BENZENESULFONYL)-5-(4-CHLOROBENZOYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S2/c1-15-8-13-20(16(2)14-15)28-25-24(33(30,31)19-6-4-3-5-7-19)21(27)23(32-25)22(29)17-9-11-18(26)12-10-17/h3-14,28H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEXSQNCNZKXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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